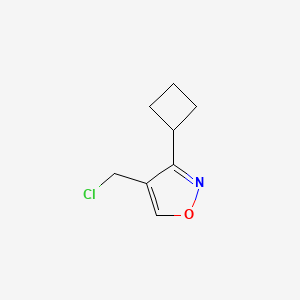

4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-3-cyclobutyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAGBWBCERBTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Chloromethyl 3 Cyclobutyl 1,2 Oxazole

Reactivity Profile of the 1,2-Oxazole Core in the Presence of Substituents

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it susceptible to a range of reactions that can either preserve or disrupt the ring system. The presence of the cyclobutyl group at C3 and the chloromethyl group at C4 modifies the electron density and steric accessibility of the ring atoms, thereby influencing the regioselectivity and rate of its reactions.

Electrophilic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution on the isoxazole (B147169) ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, the position of substitution is highly dependent on the existing substituents. For 3,4-disubstituted isoxazoles, the only available position for substitution is C5.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-(chloromethyl)-3-cyclobutyl-1,2-oxazole |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-4-(chloromethyl)-3-cyclobutyl-1,2-oxazole |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive or leads to decomposition |

Nucleophilic Reactivity and Ring Transformations

The 1,2-oxazole ring is generally resistant to nucleophilic aromatic substitution. However, strong nucleophiles can induce ring-opening reactions, a characteristic feature of the isoxazole nucleus. The N-O bond is the weakest link in the ring and is susceptible to reductive cleavage.

Nucleophilic attack is more likely to occur at the chloromethyl substituent (as discussed in section 3.2.1) than on the ring itself. However, under forcing conditions or with specific reagents, ring transformations can be initiated. For instance, treatment with a strong base could potentially lead to deprotonation and subsequent rearrangement or cleavage of the isoxazole ring.

Pericyclic Reactions and Cycloaddition Chemistry of Oxazole (B20620) Derivatives

Oxazole derivatives can participate as dienes in Diels-Alder reactions, although their reactivity is influenced by the substituents. In these [4+2] cycloaddition reactions, the C2 and C5 positions of the oxazole ring typically act as the diene termini. For this compound, the diene component would be the C3-C4 double bond and the N-O single bond. However, the substitution pattern of this specific molecule is not ideal for typical Diels-Alder reactivity.

More common are [3+2] cycloaddition reactions, where the isoxazole ring can be synthesized from a nitrile oxide and an alkyne. While this is a synthetic route to the ring rather than a reaction of the pre-formed ring, it is a cornerstone of isoxazole chemistry. Reactions involving the pre-formed this compound in pericyclic reactions are not well-documented and would likely require highly reactive dienophiles or photolytic conditions.

Chemical Transformations of the Chloromethyl Functional Group

The chloromethyl group attached to the C4 position of the isoxazole ring is a primary alkyl halide and is expected to be the most reactive site of the molecule for many transformations. Its reactivity is analogous to that of a benzylic halide, being activated towards nucleophilic substitution.

Nucleophilic Substitution Reactions (SN1, SN2, SN2' pathways)

The chloromethyl group is highly susceptible to nucleophilic substitution. Given that it is a primary halide, the SN2 mechanism is expected to be the dominant pathway. This involves a backside attack by a nucleophile, leading to inversion of configuration (though this is not relevant for a -CH₂Cl group). The rate of reaction would be dependent on the concentration of both the substrate and the nucleophile.

An SN1 mechanism is less likely due to the instability of the primary carbocation that would be formed. However, the adjacent isoxazole ring could potentially stabilize a carbocation intermediate through resonance, making an SN1 pathway possible under certain conditions (e.g., with a poor nucleophile in a polar protic solvent). The SN2' pathway is not applicable in this case as there is no adjacent double bond in the appropriate position for a conjugated attack.

A wide variety of nucleophiles can be used to displace the chloride, leading to a diverse range of functionalized derivatives.

Table 2: Representative Nucleophilic Substitution Reactions of the Chloromethyl Group

| Nucleophile | Reagent Example | Product Structure |

| Hydroxide (B78521) | NaOH | (3-Cyclobutyl-1,2-oxazol-4-yl)methanol |

| Alkoxide | NaOCH₃ | 4-(Methoxymethyl)-3-cyclobutyl-1,2-oxazole |

| Cyanide | NaCN | (3-Cyclobutyl-1,2-oxazol-4-yl)acetonitrile |

| Azide (B81097) | NaN₃ | 4-(Azidomethyl)-3-cyclobutyl-1,2-oxazole |

| Amine | NH₃ | (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine |

| Thiolate | NaSPh | 4-(Phenylthiomethyl)-3-cyclobutyl-1,2-oxazole |

| Malonate | NaCH(CO₂Et)₂ | Diethyl 2-((3-cyclobutyl-1,2-oxazol-4-yl)methyl)malonate |

Radical Reactions Involving the Chloromethyl Moiety

The C-Cl bond in the chloromethyl group can undergo homolytic cleavage to form a radical, particularly under photolytic or radical-initiating conditions. The resulting 4-(methylradical)-3-cyclobutyl-1,2-oxazole would be a reactive intermediate capable of participating in various radical-mediated processes.

For example, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor like tributyltin hydride, the chloromethyl group could be reduced to a methyl group. Alternatively, this radical could be trapped by other radical species or participate in radical polymerization if appropriate monomers are present. The direct C-H functionalization of heterocycles via radical mechanisms is a known process, and while less common for a chloromethyl group, it highlights the potential for radical-mediated transformations.

Elimination Reactions and Derivatization into Other Functional Groups

The chloromethyl group at the C4 position of this compound is a primary alkyl halide, making it susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the nature of the base/nucleophile, solvent, and temperature.

Strong, sterically hindered bases favor elimination, leading to the formation of 4-methylene-3-cyclobutyl-4,5-dihydro-1,2-oxazole. This reaction proceeds via an E2 mechanism, where a proton is abstracted from the carbon adjacent to the chloromethyl group concurrently with the departure of the chloride ion. The resulting exocyclic double bond is a versatile functional group that can undergo various derivatization reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities.

Conversely, strong, non-hindered nucleophiles tend to favor SN2 reactions, displacing the chloride to introduce a variety of functional groups. For instance, reaction with sodium azide would yield 4-(azidomethyl)-3-cyclobutyl-1,2-oxazole, while reaction with sodium cyanide would produce the corresponding nitrile. These derivatives serve as important intermediates for further synthetic transformations.

The table below summarizes potential derivatization pathways from this compound.

| Reagent | Reaction Type | Primary Product | Potential Subsequent Use |

| Potassium tert-butoxide (KOtBu) | E2 Elimination | 4-Methylene-3-cyclobutyl-4,5-dihydro-1,2-oxazole | Addition reactions (e.g., hydrogenation, dihydroxylation) |

| Sodium Azide (NaN₃) | SN2 Substitution | 4-(Azidomethyl)-3-cyclobutyl-1,2-oxazole | Reduction to amine, click chemistry |

| Sodium Cyanide (NaCN) | SN2 Substitution | 2-(3-Cyclobutyl-1,2-oxazol-4-yl)acetonitrile | Hydrolysis to carboxylic acid, reduction to amine |

| Sodium Hydroxide (NaOH) | SN2 Substitution | (3-Cyclobutyl-1,2-oxazol-4-yl)methanol | Oxidation to aldehyde or carboxylic acid |

| Sodium Thiophenoxide (NaSPh) | SN2 Substitution | 4-((Phenylthio)methyl)-3-cyclobutyl-1,2-oxazole | Oxidation to sulfoxide (B87167) or sulfone |

Strain-Mediated Reactivity and Transformations of the Cyclobutyl Substituent

The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for reactions that lead to its cleavage or rearrangement into less strained systems. fiveable.me This inherent strain profoundly influences the reactivity of the cyclobutyl substituent in the title compound.

The strained nature of the cyclobutyl ring makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or transition-metal-catalyzed pathways. fiveable.meresearchgate.net For this compound, such reactions would involve the cleavage of one of the C-C bonds within the four-membered ring.

Mechanistically, these reactions can proceed through different pathways:

Acid-Catalyzed Opening: In the presence of a strong acid, protonation of the oxazole ring could be followed by a concerted or stepwise cleavage of the cyclobutyl ring to relieve strain, potentially forming a carbocationic intermediate that can be trapped by a nucleophile. msu.edu

Transition-Metal Catalysis: Metals like rhodium, platinum, or cobalt can insert into a C-C bond of the strained ring, forming a metallacyclic intermediate. nih.govacs.org This intermediate can then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield a variety of acyclic or larger ring products. Cobalt catalysts, for example, have been used in cross-coupling reactions that involve radical intermediates derived from strained rings. acs.org

Radical-Mediated Opening: Ring-opening can also be initiated by radical species. A radical initiator can abstract a hydrogen atom from the cyclobutyl ring, leading to a cyclobutyl radical that can rearrange to a more stable, open-chain radical.

The specific products formed would depend on the reaction conditions and the mechanistic pathway followed. These reactions are synthetically valuable as they allow for the transformation of the compact cyclobutyl group into more complex linear or cyclic structures.

The cyclobutyl ring is not planar but exists in a puckered or "boat" conformation, which is in equilibrium with a higher-energy planar transition state. fiveable.me The degree of puckering and the energy barrier to planarization are influenced by the substituents attached to the ring. In this compound, the attachment to the rigid oxazole ring system will influence the conformational preference of the cyclobutyl moiety.

This conformational flexibility has a direct impact on reactivity. fiveable.me Reactions that involve a change in hybridization of a ring carbon from sp³ to sp² (e.g., during the formation of a radical or carbocation intermediate) may be favored if the transition state can adopt a conformation that minimizes steric interactions and relieves some of the inherent ring strain. The relative stability of different conformations can influence the activation energy for ring-opening or rearrangement processes, with more strained conformations potentially being more susceptible to transformation. fiveable.me

Under conditions that promote the formation of carbocationic intermediates, such as treatment with Lewis acids or in solvolysis reactions, the cyclobutyl system is prone to rearrangement. acs.org One of the most common rearrangement pathways is the cyclopropylcarbinyl-cyclobutyl rearrangement. researchgate.net If a positive charge develops on a carbon atom adjacent to the cyclobutyl ring, it can trigger a ring expansion to a cyclopentyl cation or a rearrangement to a cyclopropylcarbinyl cation. researchgate.net

For the title compound, such a process could be initiated by the heterolytic cleavage of a C-C bond within the cyclobutyl ring, particularly if assisted by a Lewis acid coordinating to the oxazole nitrogen or oxygen. The resulting carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift, leading to thermodynamically more stable rearranged products. These rearrangements are often complex, sometimes proceeding through common cationic intermediates to give a mixture of products. researchgate.net

Synergistic and Antagonistic Effects of Substituents on Molecular Reactivity

Electronic Effects: The 1,2-oxazole ring is an electron-deficient heterocycle. This electron-withdrawing nature influences the adjacent substituents. It can affect the acidity of the protons on the cyclobutyl ring and the methylene (B1212753) group of the chloromethyl substituent, potentially influencing the regioselectivity of elimination reactions. The chloromethyl group is also electron-withdrawing via an inductive effect, which can decrease the nucleophilicity of the oxazole ring itself.

Steric Effects: The cyclobutyl group is a bulky substituent. Its presence at the C3 position sterically hinders access to the C4 position and the adjacent nitrogen atom of the oxazole ring. This can influence the rate of SN2 reactions at the chloromethyl group by impeding the backside attack of a nucleophile.

Strain Effects: As discussed, the inherent strain of the cyclobutyl ring provides a thermodynamic driving force for ring-opening and rearrangement reactions. fiveable.me This reactivity is synergistic with reactions that generate an intermediate capable of facilitating such transformations (e.g., a carbocation adjacent to the ring). Conversely, the stability of the aromatic-like oxazole ring can act as an antagonistic force, resisting transformations that would disrupt its structure.

The combination of these effects determines the preferred reaction pathways. For example, while the chloromethyl group is primed for SN2 reactions, the steric hindrance from the adjacent cyclobutyl group might lower the reaction rate, potentially allowing slower, strain-driven rearrangements of the cyclobutyl ring to become competitive under certain conditions.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. acs.orgnih.gov Theoretical investigations can offer insights into reaction pathways, transition state geometries, and activation energies that are difficult to obtain through experimental means alone.

Key areas where computational studies would be beneficial include:

Conformational Analysis: Calculating the potential energy surface of the cyclobutyl ring to identify the most stable conformations and the energy barriers between them. This can help predict how conformational dynamics influence reactivity. fiveable.me

Reaction Pathway Modeling: Mapping the energy profiles for competing SN2 and E2 reactions at the chloromethyl group. This would involve locating the transition state structures and calculating the activation barriers for each pathway with different bases/nucleophiles, explaining observed selectivity.

Ring-Opening and Rearrangement Mechanisms: Modeling the potential energy surfaces for Lewis acid-catalyzed or thermally induced ring-opening and rearrangement reactions of the cyclobutyl group. illinois.edu DFT calculations can help distinguish between concerted and stepwise mechanisms, identify key intermediates, and predict the product distribution. acs.org

Substituent Effects: Quantifying the electronic effects of the substituents through methods like Natural Bond Orbital (NBO) analysis. This can rationalize the synergistic and antagonistic effects on reactivity observed experimentally.

The table below outlines how computational methods could be applied to study the reactivity of this molecule.

| Reaction Type | Computational Method | Information Gained |

| Elimination vs. Substitution | DFT (e.g., B3LYP/6-31G*) | Transition state geometries, activation energies (ΔG‡), reaction thermodynamics (ΔG°), kinetic vs. thermodynamic control |

| Cyclobutyl Ring-Opening | DFT, Ab Initio Molecular Dynamics (AIMD) | Potential energy surfaces, identification of intermediates and transition states, elucidation of pericyclic vs. stepwise pathways illinois.edu |

| Cyclobutyl Rearrangement | DFT | Structures and relative stabilities of carbocation intermediates, activation barriers for 1,2-shifts, prediction of product ratios researchgate.net |

| Conformational Analysis | DFT, Molecular Mechanics (MM) | Relative energies of puckered vs. planar conformations, rotational barriers, impact of substituents on ring geometry |

Density Functional Theory (DFT) Analysis of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure of molecules and elucidating reaction mechanisms. researchgate.net By calculating the potential energy surface of a reaction, DFT allows for the identification of transition states and the determination of activation energies, providing deep insight into the feasibility and kinetics of different reaction pathways. nih.govwikipedia.org For this compound, the primary sites of reactivity are the chloromethyl group, susceptible to nucleophilic substitution, and the isoxazole ring itself, which can undergo cleavage under certain conditions. researchgate.net

A primary reaction pathway for this compound is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism. DFT calculations can effectively model these pathways. The SN2 pathway involves a single transition state where the nucleophile attacks the carbon atom at 180° to the carbon-chlorine bond, leading to an inversion of stereochemistry. masterorganicchemistry.com The SN1 pathway would involve the formation of a high-energy carbocation intermediate upon the departure of the chloride ion. DFT calculations on analogous systems consistently show that for primary halides, the SN2 pathway is significantly lower in energy. libretexts.org

Another potential, though more forcing, reaction pathway is the reductive cleavage of the N-O bond within the isoxazole ring, a known reactivity pattern for this heterocycle that can be initiated by various reagents. researchgate.net DFT calculations can map the energy profile for such a transformation, identifying the transition state associated with the bond-breaking event.

A comparative DFT analysis would typically involve calculating the Gibbs free energy of activation (ΔG‡) for each proposed pathway. The pathway with the lowest activation barrier is predicted to be the dominant kinetic route. For the reaction of this compound with a typical nucleophile like hydroxide (OH⁻), the SN2 pathway is expected to be overwhelmingly favored.

Table 1: Hypothetical DFT-Calculated Activation Energies for Reaction Pathways Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a solvent continuum model.

Reaction Progress Kinetic Analysis and Kinetic Isotope Effects

Reaction Progress Kinetic Analysis (RPKA) is a powerful experimental method used to rapidly determine reaction orders and identify changes in mechanism over the course of a reaction. By monitoring the concentration of reactants and products over time, detailed kinetic models can be constructed. For this compound, RPKA could be used to study its reaction with a nucleophile, confirming the reaction order with respect to each reactant and identifying any potential catalyst inhibition or autoinduction. researchgate.netresearchgate.net

To further probe the mechanism, particularly the nature of the transition state, the Kinetic Isotope Effect (KIE) is an invaluable tool. princeton.edu The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position. For the SN2 reaction at the chloromethyl group, two key KIEs could be investigated:

Secondary α-Deuterium KIE (kH/kD): By replacing the two hydrogen atoms on the chloromethyl carbon with deuterium, a secondary KIE can be measured. For an SN2 reaction, the hybridization of the carbon changes from sp³ in the reactant to sp²-like in the trigonal bipyramidal transition state. This change typically results in a small inverse or near-unity KIE (kH/kD ≈ 0.95–1.05) because the C-H(D) bending vibrations become stiffer in the transition state. princeton.edu

Leaving Group KIE (k³⁵Cl/k³⁷Cl): Measuring the reaction rates for molecules containing the isotopes ³⁵Cl versus ³⁷Cl provides insight into the extent of C-Cl bond cleavage in the transition state. A significant normal KIE (k³⁵Cl/k³⁷Cl > 1) indicates that the C-Cl bond is substantially weakened or broken in the rate-determining step, which is characteristic of both SN1 and SN2 mechanisms. nih.gov The magnitude of the chlorine KIE can help to distinguish between a "loose" (more SN1-like) and a "tight" (more reactant-like) SN2 transition state. researchgate.net

Table 2: Expected Kinetic Isotope Effects for the SN2 Reaction with a Nucleophile

Symmetry Principles and Molecular Orbital Theory in Mechanistic Elucidation

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and reactivity based on the constructive and destructive interference of atomic orbitals. The reactivity of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jetir.org

HOMO: For most neutral organic molecules, the HOMO is associated with the most electron-rich regions and is indicative of where the molecule will react as a nucleophile. In this isoxazole derivative, the HOMO would be a π-orbital primarily located on the isoxazole ring.

LUMO: The LUMO represents the most electron-deficient region and indicates the site of nucleophilic attack. The LUMO of this compound will be a combination of the π* system of the isoxazole ring and, crucially, the σ* (sigma-antibonding) orbital of the C-Cl bond. This low-lying σ* orbital makes the chloromethyl carbon highly electrophilic.

Symmetry principles are essential for understanding which orbital interactions are productive. A chemical reaction is "symmetry-allowed" if the symmetry of the interacting orbitals is compatible, leading to a low-energy transition state. The classic example relevant to this molecule is the SN2 reaction. For a nucleophile to displace the chloride, its HOMO must effectively overlap with the LUMO (the C-Cl σ* orbital) of the substrate. The C-Cl σ* orbital has a large lobe on the carbon atom pointing away from the chlorine atom and a smaller lobe between the carbon and chlorine. To achieve maximum, bonding overlap, the nucleophile must approach the carbon from the side opposite the leaving group (backside attack). masterorganicchemistry.com A "frontside attack" would involve the nucleophile's HOMO interacting with the small, non-bonding node of the LUMO, resulting in a symmetry-forbidden, high-energy pathway.

While the Woodward-Hoffmann rules are the most formal application of orbital symmetry, typically applied to pericyclic reactions like cycloadditions or electrocyclizations, the underlying principle of conservation of orbital symmetry governs all concerted reactions. wikipedia.orglibretexts.org The stereospecificity of the SN2 reaction is a direct consequence of these fundamental symmetry constraints on productive orbital overlap.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Unambiguous Structural Assignment using ¹H and ¹³C NMR

The ¹H NMR spectrum of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole would be expected to show distinct signals corresponding to each unique proton environment. The methine proton on the oxazole (B20620) ring (H-5) would likely appear as a singlet in the downfield region. The chloromethyl protons would also present as a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom. The cyclobutyl protons would exhibit more complex splitting patterns (multiplets) in the aliphatic region of the spectrum, arising from spin-spin coupling between neighboring non-equivalent protons.

The ¹³C NMR spectrum would provide complementary information, with distinct peaks for each unique carbon atom. The carbon atoms of the oxazole ring (C-3, C-4, and C-5) would resonate at characteristic chemical shifts, distinguishable from the aliphatic carbons of the cyclobutyl group and the chloromethyl carbon. The C-3 and C-4 carbons, being part of the heterocyclic ring and bonded to other substituents, would have their chemical shifts influenced by these attachments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxazole H-5 | ~8.0-8.5 | Singlet |

| Chloromethyl (-CH₂Cl) | ~4.5-5.0 | Singlet |

| Cyclobutyl Methine | ~3.0-3.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Oxazole C-3 | ~160-165 |

| Oxazole C-4 | ~110-115 |

| Oxazole C-5 | ~150-155 |

| Chloromethyl (-CH₂Cl) | ~40-45 |

| Cyclobutyl Methine | ~35-40 |

Elucidation of Connectivity via Two-Dimensional NMR (e.g., COSY, HMQC, HMBC)

To definitively establish the connectivity of the atoms, two-dimensional NMR experiments are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal correlations between coupled protons, for instance, confirming the connectivity within the cyclobutyl ring.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

Further insights into the molecular skeleton would be provided by a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). For example, an HMBC experiment would be expected to show a correlation between the chloromethyl protons and the C-4 of the oxazole ring, as well as correlations between the cyclobutyl methine proton and the C-3 and C-4 carbons of the oxazole ring, thereby confirming the substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) would be utilized to determine the precise molecular mass of this compound. This would allow for the calculation of its elemental composition, confirming the molecular formula of C₈H₁₀ClNO. The high accuracy of this technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be employed to further confirm the structure by analyzing the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation to generate fragment ions. The masses of these fragment ions provide valuable information about the connectivity of the molecule. Expected fragmentation pathways for this compound could include the loss of a chlorine atom, the cleavage of the chloromethyl group, and the fragmentation of the cyclobutyl ring or the oxazole ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

|---|---|

| 171/173 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 136 | [M-Cl]⁺ |

| 122 | [M-CH₂Cl]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, provides information about the functional groups present in a molecule. The infrared spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aliphatic cyclobutyl group and the aromatic-like oxazole ring, C=N and C=C stretching vibrations characteristic of the oxazole ring, and a C-Cl stretching vibration for the chloromethyl group.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aliphatic) | 2850-3000 |

| C-H stretch (oxazole ring) | 3050-3150 |

| C=N stretch (oxazole ring) | 1600-1650 |

| C=C stretch (oxazole ring) | 1450-1550 |

| C-O-N stretch (oxazole ring) | 1300-1400 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. While experimental data for this compound is not publicly available, the expected characteristic IR absorption bands can be predicted based on the known frequencies for its constituent functional groups: the 1,2-oxazole ring, the cyclobutyl group, and the chloromethyl group. rcsi.scienceresearchgate.net

Key vibrational modes anticipated in the IR spectrum include:

C-H Stretching: The cyclobutyl and chloromethyl groups contain C-H bonds that will exhibit stretching vibrations. The aliphatic C-H stretches from the cyclobutyl and chloromethyl groups are expected in the 2850-3000 cm⁻¹ region. The C-H stretch of the oxazole ring is anticipated at a slightly higher frequency, typically around 3100-3150 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the 1,2-oxazole ring is a strong chromophore and is expected to show a characteristic absorption band in the range of 1605-1625 cm⁻¹. researchgate.net

C=C Stretching: The carbon-carbon double bond in the oxazole ring will also have a stretching vibration, typically observed in the 1480-1550 cm⁻¹ region.

Ring Vibrations: The 1,2-oxazole ring will exhibit characteristic ring stretching and deformation vibrations, often appearing in the fingerprint region (below 1500 cm⁻¹).

Cyclobutane (B1203170) Vibrations: The cyclobutane ring has several characteristic vibrational modes, including ring puckering, which occurs at a very low frequency, and CH₂ scissoring, twisting, and wagging modes that appear in the 1400-1200 cm⁻¹ range. nih.govdtic.mil

C-O-N Stretching: The stretching vibration of the C-O-N linkage in the oxazole ring is expected to be found in the 1200-1300 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond in the chloromethyl group will give rise to a stretching vibration in the 650-800 cm⁻¹ range.

A summary of the predicted IR absorption bands is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (sp²) | 1,2-Oxazole Ring | 3100-3150 |

| C-H Stretch (sp³) | Cyclobutyl & Chloromethyl | 2850-3000 |

| C=N Stretch | 1,2-Oxazole Ring | 1605-1625 |

| C=C Stretch | 1,2-Oxazole Ring | 1480-1550 |

| CH₂ Scissoring | Cyclobutyl & Chloromethyl | ~1450 |

| Ring Puckering | Cyclobutane | Low Frequency |

| C-O-N Stretch | 1,2-Oxazole Ring | 1200-1300 |

| C-Cl Stretch | Chloromethyl | 650-800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For this compound, the following Raman shifts are anticipated:

Symmetric Vibrations: Symmetrical vibrations, such as the symmetric stretching of the C=C and C=N bonds in the oxazole ring, are expected to produce strong signals in the Raman spectrum. The symmetric ring breathing mode of the cyclobutane ring is also expected to be Raman active. nih.gov

C-Cl Stretching: The C-Cl bond, being relatively polarizable, should also give a noticeable Raman signal.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, aiding in its complete structural confirmation.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Symmetric C=N Stretch | 1,2-Oxazole Ring | Strong, ~1610 |

| Symmetric C=C Stretch | 1,2-Oxazole Ring | Strong, ~1500 |

| Symmetric Ring Breathing | Cyclobutane | Strong |

| C-H Stretching | All | 2850-3150 |

| C-Cl Stretching | Chloromethyl | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The 1,2-oxazole ring is the primary chromophore in this compound.

The expected electronic transitions for this compound are:

π → π* Transitions: The conjugated π-system of the 1,2-oxazole ring will give rise to intense π → π* transitions. globalresearchonline.netresearchgate.net For isoxazole (B147169) and its derivatives, these transitions are typically observed in the UV region. researchgate.netnih.gov The position of the absorption maximum (λmax) can be influenced by the substituents on the ring. The cyclobutyl and chloromethyl groups are expected to have a minor effect on the λmax compared to more strongly electron-donating or withdrawing groups.

n → π* Transitions: The nitrogen and oxygen atoms in the oxazole ring possess non-bonding electrons (n-electrons). Transitions of these electrons to the π* orbitals (n → π) are also possible. These transitions are generally of lower intensity than π → π transitions and may be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.

Based on studies of similar oxazole derivatives, the main π → π* absorption band for this compound is predicted to be in the range of 210-240 nm. globalresearchonline.netresearchgate.net

| Electronic Transition | Chromophore | Predicted λmax (nm) | Relative Intensity |

| π → π | 1,2-Oxazole Ring | 210-240 | High |

| n → π | 1,2-Oxazole Ring | >240 | Low |

Computational Chemistry and Molecular Modeling of 4 Chloromethyl 3 Cyclobutyl 1,2 Oxazole

Electronic Structure and Bonding Analysis

The electronic characteristics of 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole are fundamental to understanding its chemical behavior. Computational methods offer a powerful lens through which to examine these properties.

Application of Quantum Chemical Methods (e.g., Ab Initio, DFT)

Quantum chemical calculations are essential for elucidating the molecular structure and electronic properties of oxazole (B20620) derivatives. irjweb.com Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311G++(d,p) basis set, is a widely employed method for obtaining optimized molecular geometries and other parameters. irjweb.com This approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for analyzing the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov

In substituted oxazoles, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. scispace.com For this compound, the electron-donating alkyl (cyclobutyl) group and the electron-withdrawing chloromethyl group will modulate the electronic distribution. The HOMO is expected to be localized primarily on the oxazole ring, while the LUMO may have significant contributions from the chloromethyl group, indicating a potential site for nucleophilic attack. Theoretical calculations for related oxazole derivatives show HOMO-LUMO gaps typically in the range of 4.8 to 7.0 eV, suggesting considerable stability. irjweb.comnih.gov

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |

| Chemical Potential (μ) | -3.85 | Tendency to donate electrons |

| Global Hardness (η) | 2.65 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. irjweb.com The MESP surface illustrates regions of positive and negative electrostatic potential.

For this compound, the MESP map is expected to show negative potential (electron-rich regions, typically colored red) around the electronegative oxygen and nitrogen atoms of the oxazole ring and the chlorine atom. rsc.orgmdpi.com These sites are prone to electrophilic attack. Conversely, positive potential (electron-deficient regions, colored blue) would be concentrated around the hydrogen atoms of the cyclobutyl and chloromethyl groups, indicating sites susceptible to nucleophilic attack. irjweb.com MESP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. irjweb.com

Conformational Analysis and Energetic Landscapes of the Cyclobutyl Moiety

The four-membered cyclobutyl ring is not planar and exists in a puckered conformation to alleviate torsional strain. nih.gov High-level ab initio calculations have shown that the puckered structure is more stable than the planar transition state. nih.gov The barrier to ring inversion for cyclobutane (B1203170) is approximately 482 cm⁻¹ (1.38 kcal/mol). nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic properties such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for structural elucidation and can be compared with experimental data for validation.

For this compound, theoretical calculations can predict characteristic IR absorption bands, including C-H stretching vibrations of the cyclobutyl and chloromethyl groups, C=N and C=C stretching of the oxazole ring, and the C-Cl stretching frequency. Similarly, ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom can be calculated. Discrepancies between calculated and experimental spectra can often be minimized by applying scaling factors or by performing calculations that account for solvent effects. nih.gov

| Spectroscopic Data | Predicted Parameter | Expected Region/Value |

|---|---|---|

| FT-IR (cm⁻¹) | C-H stretch (cyclobutyl) | 2850-2980 |

| C=N stretch (oxazole) | 1620-1650 | |

| C-O stretch (oxazole) | 1050-1150 | |

| C-Cl stretch | 700-800 | |

| ¹H NMR (ppm) | Oxazole H | ~8.0 |

| Chloromethyl CH₂ | ~4.5 | |

| Cyclobutyl CH/CH₂ | 1.8-3.5 | |

| ¹³C NMR (ppm) | Oxazole C=N | ~160 |

| Oxazole C-Cl | ~150 | |

| Chloromethyl CH₂ | ~40 | |

| Cyclobutyl C | 18-45 |

Theoretical Studies of Stability and Aromaticity in Substituted Oxazoles

The aromaticity of the oxazole ring is a key determinant of its stability and reactivity. Aromaticity can be quantified using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at the center of the ring; more negative values typically indicate a higher degree of aromaticity. sciforum.net

| Compound | Substituent at C4 | Typical NICS(1) (ppm) | Effect on Aromaticity |

|---|---|---|---|

| Oxazole | -H | -12.5 | Reference |

| 4-Nitrooxazole | -NO₂ (EWG) | -13.8 | Increased |

| 4-Aminooxazole | -NH₂ (EDG) | -11.9 | Decreased |

| 4-(Chloromethyl)oxazole | -CH₂Cl (Weak EWG) | -12.8 (Estimated) | Slightly Increased |

Computational Approaches for Exploring Structure-Reactivity Relationships

Computational chemistry offers powerful tools to investigate the relationship between the molecular structure of a compound and its chemical reactivity. For isoxazole (B147169) derivatives, these methods are crucial for designing new molecules with desired properties, such as enhanced biological activity or specific reactivity.

One of the fundamental computational approaches is the use of Density Functional Theory (DFT) . DFT calculations can elucidate the electronic structure of a molecule, providing insights into its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Another important aspect that can be explored through DFT is the Molecular Electrostatic Potential (MEP) . The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other reagents or biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uni.lunih.gov In a typical QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) are calculated for a set of molecules with known activities. A model is then built to predict the activity of new, untested compounds. For isoxazole derivatives, QSAR models have been successfully developed to predict their anti-inflammatory, and antifungal activities. uni.lunih.gov

For example, a study on a series of isoxazole derivatives with anti-inflammatory activity might use descriptors such as molecular weight, logP (a measure of hydrophobicity), and electronic parameters to build a predictive QSAR model. uni.lu Such a model could reveal that specific substitutions on the isoxazole ring that increase hydrophobicity and alter the electronic properties are crucial for enhanced activity.

While no specific data tables for this compound are available, the following tables illustrate the type of data generated in computational studies of related isoxazole derivatives.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Isoxazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isoxazole | -7.5 | 1.2 | 8.7 |

| 3-methylisoxazole | -7.3 | 1.4 | 8.7 |

| 4-chloroisoxazole | -7.8 | 0.9 | 8.7 |

| 5-phenylisoxazole | -6.9 | -0.1 | 6.8 |

This table presents hypothetical data for illustrative purposes and is not based on actual experimental or computational results for these specific compounds.

Table 2: Example of Molecular Descriptors Used in QSAR Studies of Isoxazole Derivatives

| Descriptor | Description | Relevance |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can be related to the size and steric hindrance of the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the hydrophobicity of a molecule, which can influence its ability to cross cell membranes. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Relates to the polarity of the molecule and its ability to engage in dipole-dipole interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons in a chemical reaction. |

These computational approaches provide a powerful means to understand and predict the chemical behavior of this compound and to guide the design of new derivatives with tailored properties.

Applications in Advanced Organic Synthesis As a Building Block

Utilization of the Oxazole (B20620) Core for the Construction of Complex Heterocyclic Systems

The 1,2-oxazole ring is not merely a stable aromatic scaffold but can also participate in cycloaddition reactions, serving as a masked diene. Specifically, oxazoles are known to engage in Diels-Alder reactions with various dienophiles, providing a powerful route to substituted pyridines and other complex heterocyclic systems. Electron-donating groups on the oxazole ring can enhance its reactivity as a diene. clockss.org

In the context of 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole, the oxazole moiety can react with alkynes or alkenes under thermal or Lewis acid-catalyzed conditions. The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction or other rearrangement, leading to the formation of a new heterocyclic core. For example, reaction with an alkyne dienophile can yield a substituted pyridine (B92270), a structural motif prevalent in pharmaceuticals and natural products. This transformation allows for the direct incorporation of the cyclobutyl and functionalized methyl groups into a new aromatic system.

Table 1: Representative Diels-Alder Reactions of Oxazoles

| Dienophile | Reaction Conditions | Resulting Heterocycle |

|---|---|---|

| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | High temperature or Lewis acid catalysis | Substituted Pyridine |

| Alkene (e.g., N-ethylmaleimide) | Refluxing toluene | Primary endo adduct |

| Heterodienophiles (e.g., C=N, N=N) | Lewis acid catalysis | Azolines, Triazolines |

This table illustrates the versatility of the oxazole ring in cycloaddition reactions for synthesizing diverse heterocyclic structures, based on findings in related systems. clockss.org

Role of the Chloromethyl Group as a Versatile Handle for Further Derivatization

The chloromethyl group at the C4 position of the oxazole ring is a highly reactive and versatile electrophilic site. The polar carbon-chlorine bond makes the methylene (B1212753) carbon susceptible to nucleophilic attack, enabling a wide array of substitution reactions. nih.gov This reactivity allows for the facile introduction of various functional groups and the extension of the carbon skeleton, making it an invaluable "handle" for molecular elaboration.

Common transformations involving the chloromethyl group include:

Nucleophilic Substitution: Reaction with a diverse range of nucleophiles such as amines, thiols, alcohols, and carbanions can be used to introduce new functionalities. nih.govsmolecule.com For instance, reaction with primary or secondary amines yields aminomethyl derivatives, while reaction with thiols produces thiomethyl ethers. nih.gov

Chain Extension: Using stabilized carbanions, such as those derived from malonates, allows for carbon-carbon bond formation, effectively extending the side chain at the C4 position. nih.gov

Conversion to Other Functional Groups: The chloromethyl group can be converted into other useful functionalities. For example, it can be oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group, providing further synthetic pathways.

Table 2: Derivatization via the Chloromethyl Group

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | Diethylamine, Morpholine | N,N-disubstituted aminomethyl |

| Thiol | Thiophenol | Phenylthiomethyl |

| Alkoxide | Sodium Methoxide | Methoxymethyl |

| Cyanide | Sodium Cyanide | Cyanomethyl (Nitrile) |

| Malonate Ester | Diethyl malonate | Substituted propyl ester |

This table showcases the utility of the chloromethyl group as a reactive site for introducing a variety of substituents through nucleophilic substitution reactions. nih.govsmolecule.com

Exploitation of the Cyclobutyl Ring as a Strained Scaffold in Target-Oriented Synthesis

The cyclobutyl ring is characterized by significant ring strain, a consequence of its deviation from the ideal sp³ bond angle of 109.5° to approximately 90°. libretexts.org This inherent strain, estimated to be around 26 kcal/mol, is a key feature that can be exploited in organic synthesis. wikipedia.org While making the ring's formation challenging, this stored energy can serve as a thermodynamic driving force for ring-opening or rearrangement reactions, providing access to unique molecular structures that might be difficult to synthesize otherwise. wikipedia.orgbaranlab.org

In target-oriented synthesis, the cyclobutyl moiety can be used to:

Facilitate Ring-Opening Reactions: Under thermal, photochemical, or catalytic conditions, the cyclobutane (B1203170) ring can undergo cleavage to form linear alkyl chains with specific stereochemistry. For example, hydrogenation with catalysts like Ni or Pt can lead to ring opening to form saturated hydrocarbons. pharmaguideline.com

Drive Rearrangements: The release of ring strain can promote skeletal rearrangements, allowing for the construction of more complex carbocyclic or heterocyclic systems.

The presence of the cyclobutyl ring in this compound offers synthetic chemists a latent source of reactivity that can be unleashed at a strategic point in a synthetic sequence. baranlab.org

Stereochemical Control and Chirality Transfer in Reactions Involving the Cyclobutyl Moiety

The stereochemistry of the cyclobutyl ring can play a crucial role in controlling the stereochemical outcome of reactions. Cyclobutane itself is not planar but exists in a puckered conformation to minimize torsional strain. researchgate.net When substituted, as in the title compound, stereoisomerism becomes possible. If an additional substituent were introduced onto the cyclobutyl ring, cis and trans diastereomers could be formed. libretexts.org

In reactions involving a chiral, enantiomerically pure cyclobutyl moiety, several stereochemical scenarios are possible:

Chirality Transfer: The existing stereocenters on the cyclobutyl ring can influence the stereochemistry of a newly formed chiral center elsewhere in the molecule. This transfer of stereochemical information is a powerful tool in asymmetric synthesis.

Diastereoselective Reactions: Reagents can approach the molecule from a less sterically hindered face, leading to the preferential formation of one diastereomer over another. The puckered nature of the ring dictates the accessibility of its faces.

Configuration Retention or Inversion: In reactions that occur directly at a chiral center on the ring, the mechanism of the reaction will determine whether the stereochemistry is retained or inverted. For example, a single-step Sₙ2 reaction typically proceeds with inversion of configuration, whereas multi-step reactions involving intermediates may lead to a mixture of stereoisomers. lumenlearning.com

The ability to control stereochemistry is fundamental in the synthesis of biologically active molecules, where often only one stereoisomer exhibits the desired activity. The defined three-dimensional structure of the cyclobutyl group provides a platform for achieving such control.

Integration into Multi-Step Synthesis of Natural Products and Functional Molecules

Oxazole-containing compounds are widespread in nature, particularly in marine organisms, and often exhibit significant biological activities, including cytotoxic, antibacterial, and antiviral properties. mdpi.commdpi.com These natural products, such as microcin (B1172335) B17 and various peptide alkaloids, frequently feature complex structures where the oxazole ring is a key component. mdpi.com

A building block like this compound is well-suited for integration into the multi-step synthesis of such complex targets. A hypothetical synthetic plan could involve:

Initial Derivatization: The chloromethyl group is first transformed into a different functional group, for example, an aldehyde via oxidation.

Carbon Skeleton Elaboration: The newly introduced aldehyde can undergo reactions like Wittig olefination or aldol (B89426) condensation to build a longer carbon chain, a common strategy in the synthesis of polyketide or peptide natural products.

Cycloaddition: The oxazole core could be used in a late-stage Diels-Alder reaction to construct an adjacent pyridine or other heterocyclic system. clockss.org

Final Functionalization: The cyclobutyl ring could either remain as a structural feature or be used in a strain-release reaction to achieve a final transformation.

The combination of three distinct reactive sites in a single, compact molecule allows for a convergent and flexible approach to the synthesis of diverse and complex functional molecules.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Atom-Economical Synthetic Routes

The future synthesis of 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole will likely focus on methods that maximize efficiency and adhere to the principles of green chemistry. Atom economy, which emphasizes the incorporation of all starting materials into the final product, is a key driver in the development of new synthetic protocols. nih.gov

Modern strategies for constructing substituted oxazole (B20620) rings offer promising avenues. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for creating 5-substituted oxazoles from aldehydes. nih.gov Adapting this for a 3,4-disubstituted pattern would require innovative starting materials. A more direct approach could involve Rhodium(II)-catalyzed reactions, which facilitate the formation of oxazoles from α-diazo ketones and nitriles. tandfonline.comlookchem.comresearchgate.net For instance, a potential route could involve the reaction of a cyclobutyl-containing α-diazo ketone with chloroacetonitrile.

Another highly atom-economical approach is intramolecular cyclization. researchgate.netresearchgate.net This could involve designing a precursor that already contains the cyclobutyl and chloromethyl functionalities, which then undergoes a ring-closing reaction to form the oxazole core. Such methods often require fewer reagents and generate less waste compared to traditional multi-step syntheses. researchgate.net

| Synthetic Strategy | Key Precursors | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Modified van Leusen Synthesis | Cyclobutanecarboxaldehyde derivative, a modified isocyanide | Well-established reaction, mild conditions. nih.gov | Requires synthesis of a non-standard isocyanide precursor. |

| Rh(II)-Catalyzed Cycloaddition | Cyclobutyl-α-diazo ketone, Chloroacetonitrile | High efficiency, direct formation of the substituted ring. tandfonline.comlookchem.com | Availability and stability of the diazo precursor. |

| Intramolecular Cyclization | Acyclic precursor containing all necessary fragments | High atom economy, reduced waste streams. researchgate.net | Multi-step synthesis of the required linear precursor. |

Advancements in Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting novel reactivity. Future studies on this compound would greatly benefit from the application of advanced analytical techniques.

Time-resolved spectroscopy, which operates on femtosecond to nanosecond timescales, is a powerful tool for observing the dynamics of chemical reactions and identifying transient intermediates. researchgate.netwikipedia.org Techniques like transient absorption spectroscopy could be employed to study the formation of the oxazole ring during a catalyzed cyclization, providing insights into the short-lived species that govern the reaction pathway. researchgate.net

Computational chemistry provides a complementary approach to experimental studies. Density Functional Theory (DFT) and ab initio calculations can be used to model the electronic structure of this compound, map out potential energy surfaces for its synthesis, and calculate the energies of transition states. This can help elucidate the regioselectivity of a given synthetic method and predict the most favorable reaction conditions, thereby reducing the need for extensive empirical screening.

| Technique | Type of Information Obtained | Specific Application for the Target Compound |

|---|---|---|

| Time-Resolved IR Spectroscopy | Vibrational modes of transient species. | Identify intermediates in the cyclization reaction forming the oxazole ring. |

| Transient Absorption Spectroscopy | Electronic transitions of excited states and intermediates. wikipedia.org | Study photochemical reactivity and decay pathways. |

| Density Functional Theory (DFT) | Ground and transition state geometries and energies. | Model reaction pathways for synthesis and predict regioselectivity. |

| NMR Spectroscopy | Structural confirmation and dynamic processes. | Confirm the final structure and study potential tautomeric equilibria. researchgate.net |

Exploration of Novel Reactivity Modes and Transformations for Each Functional Group

The unique combination of three distinct functional groups in this compound offers a rich landscape for exploring novel chemical transformations.

1,2-Oxazole Ring: While generally aromatic, the oxazole ring can participate in various reactions. It can undergo Diels-Alder reactions, acting as a diene, which could be a pathway to complex pyridine (B92270) derivatives. wikipedia.org Furthermore, under certain conditions, the ring can be opened, providing access to different acyclic structures. Electrophilic and nucleophilic substitutions on the oxazole ring itself are typically challenging but could be explored with highly activated reagents. pharmaguideline.com

Chloromethyl Group: The chloromethyl group is a highly versatile synthetic handle. organicreactions.org Its primary reactivity is as an electrophile in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functionalities, such as azides, cyanides, amines, ethers, and thioethers. nih.govmdpi.com This opens the door to a vast library of derivatives for applications in medicinal chemistry and materials science.

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| 1,2-Oxazole Ring | Diels-Alder Cycloaddition | Substituted Pyridines |

| 1,2-Oxazole Ring | Reductive Ring Opening | β-Amino Ketones |

| Chloromethyl Group | Nucleophilic Substitution (e.g., with NaN₃) | 4-(Azidomethyl)-3-cyclobutyl-1,2-oxazole |

| Chloromethyl Group | Friedel-Crafts Alkylation | Benzylated Oxazole Derivatives |

| Cyclobutyl Group | Transition Metal-Catalyzed Ring Expansion | Cyclopentyl-Substituted Heterocycles |

Integration with Automation, Flow Chemistry, and Continuous Manufacturing Processes

The paradigm of chemical synthesis is shifting from traditional batch processing to automated, continuous flow systems. yokogawa.combohrium.com This transition offers significant advantages in terms of safety, efficiency, scalability, and process control. pharmafeatures.commdpi.com The synthesis of heterocyclic compounds, including oxazoles, is particularly well-suited for flow chemistry. rsc.orgresearchgate.net

A future synthetic route to this compound could be designed as a multi-step continuous flow process. acs.org Reagents would be pumped through a series of reactors, which could include heated coils or columns packed with solid-supported catalysts or scavengers. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. rsc.org Furthermore, hazardous intermediates can be generated and consumed in situ, minimizing operator exposure. pharmafeatures.com

This methodology aligns with the broader industry trend towards the continuous manufacturing of active pharmaceutical ingredients (APIs). bohrium.comacs.org By developing a robust flow synthesis, the production of this and related compounds could be readily scaled up from laboratory research to industrial production in a more sustainable and cost-effective manner. yokogawa.compharmafeatures.com

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours to days (including workup) | Minutes to hours (in-line workup) |

| Scalability | Challenging, requires re-optimization | Straightforward by running longer or using parallel reactors. researchgate.net |

| Safety | Handling of bulk reagents/intermediates | Small reaction volumes, in situ generation of hazardous species. pharmafeatures.com |

| Process Control | Limited control over mixing and heat transfer | Precise control of temperature, pressure, and residence time. rsc.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research. These powerful computational tools can analyze vast datasets to predict reaction outcomes, optimize synthetic routes, and design novel molecules with desired properties.

For this compound, supervised ML models could be trained on existing reaction databases to predict the optimal conditions (e.g., catalyst, solvent, temperature) for its synthesis, potentially accelerating the discovery of a high-yielding route. princeton.eduucla.eduresearchgate.net Algorithms can identify subtle patterns in reactivity that may not be obvious to a human chemist, thereby navigating the complex, multidimensional space of reaction variables. princeton.edursc.org

| Application Area | AI/ML Tool | Objective |

|---|---|---|

| Reaction Optimization | Random Forest / Neural Network Models | Predict reaction yields and identify optimal synthetic conditions. ucla.edursc.org |

| Retrosynthesis Planning | Transformer-Based Models | Suggest novel and efficient synthetic pathways to the target molecule. |

| De Novo Drug Design | Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | Design new derivatives with improved predicted biological activity. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict physicochemical properties and potential toxicity of new analogs. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves chlorination of precursor alcohols using agents like SOCl₂, as described in analogous oxazole derivatives . Optimization includes solvent selection (e.g., DMSO for reflux reactions), reaction time (18–24 hours for cyclization), and purification via water-ethanol crystallization to achieve yields >60% . Monitoring intermediates with TLC or HPLC is critical for stepwise validation.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclobutyl and chloromethyl groups).

- FT-IR to identify functional groups (C-Cl stretch ~600–800 cm⁻¹, oxazole ring vibrations ~1500–1600 cm⁻¹).

- Melting point analysis (e.g., 141–143°C for related triazoles) to assess crystallinity and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture or strong bases, which may degrade the oxazole ring .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodology : Perform comparative DFT calculations to model electronic effects (e.g., cyclobutyl ring strain vs. cyclopropane analogs). Validate with kinetic studies (e.g., monitoring nucleophilic substitution rates with thiols or amines under varying pH) . Cross-reference with XRD data from structurally similar compounds (e.g., 4-Amino-3-(4-chlorophenyl)-1,2,4-triazole derivatives) to identify steric influences .

Q. How can advanced spectroscopic methods (e.g., HRMS-MS or 2D NMR) elucidate unexpected byproducts during synthesis?

- Methodology : Employ HRMS-MS to detect trace impurities (e.g., dimerization products or chlorinated side chains). Use COSY/NOESY to distinguish regioisomers if cyclobutyl positioning is ambiguous. For example, in related oxadiazoles, cross-peaks in NOESY confirmed spatial proximity of substituents .

Q. What in silico models are suitable for predicting the pharmacological activity of this compound?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to targets like cyclooxygenase-2 or bacterial enzymes, leveraging PubChem’s 3D conformer data (CID-specific) . Pair with QSAR models based on logP, polar surface area, and cyclobutyl-induced lipophilicity to prioritize in vitro assays .

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Methodology : Investigate via Sonogashira coupling (Pd/Cu catalysts) to append alkynes, or click chemistry (CuAAC) with azides. Monitor Cl⁻ release via ion chromatography to quantify substitution efficiency. Compare with non-chlorinated analogs to isolate electronic vs. steric effects .

Q. What experimental designs can mitigate degradation during long-term stability studies?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Use radical scavengers (e.g., BHT) in solution-phase studies to suppress oxidative decomposition of the oxazole ring .

Methodological Notes for Data Contradictions

- Synthetic Yield Discrepancies : If yields vary between labs (e.g., 65% vs. 50%), re-examine solvent purity (e.g., anhydrous DMSO vs. technical grade) and stoichiometry of chlorinating agents (SOCl₂ vs. PCl₅) .

- Biological Activity Variability : Use isogenic cell lines and standardized assay protocols (e.g., MIC values in triplicate) to minimize batch-to-batch variability in cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.